molecular formula C14H10ClNO2 B6376752 5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol CAS No. 1261901-35-2

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol

Cat. No.: B6376752
CAS No.: 1261901-35-2
M. Wt: 259.69 g/mol
InChI Key: SKZAKTJAGDWCSI-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol is an organic compound characterized by the presence of a phenyl ring substituted with chloro, methoxy, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with appropriate reagents to introduce the cyano and hydroxyl groups. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes . In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-14-3-2-10(7-13(14)15)11-4-9(8-16)5-12(17)6-11/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZAKTJAGDWCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684883
Record name 3'-Chloro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-35-2
Record name 3'-Chloro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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